molecular formula C56H98N16O13 B561687 N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide CAS No. 80469-10-9

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

Cat. No.: B561687
CAS No.: 80469-10-9
M. Wt: 1203.499
InChI Key: YAMZKVXJHUGXEM-DCFHCFNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Classification of Polymyxins

Polymyxins represent a class of cationic lipopeptide antibiotics first isolated in 1947 from Paenibacillus polymyxa (formerly Bacillus polymyxa) . Benedict and Langlykke initially reported antimicrobial activity from crude bacterial extracts, while Stansly and colleagues independently purified polymyxin D . Concurrently, British researchers identified "aerosporin" (later classified as polymyxin A) from Bacillus aerosporus, leading to international standardization of polymyxin nomenclature by 1949 .

The polymyxin family comprises structurally related compounds differentiated by amino acid sequences and fatty acyl side chains (Table 1). Key members include:

Polymyxin Variant Discovery Year Primary Source Distinctive Features
Polymyxin A 1947 Bacillus aerosporus First named "aerosporin"; limited clinical use
Polymyxin B 1949 Paenibacillus polymyxa Mixture of B1 (75%) and B2 (15%) isoforms
Polymyxin E (Colistin) 1950 Bacillus colistinus Contains colistin A and B; prodrug formulation

Evolution of Polymyxin Research

Initial enthusiasm for polymyxins waned in the 1960s due to nephrotoxicity concerns and the advent of safer β-lactams . However, the 21st-century rise of carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales prompted reevaluation . Critical advancements include:

  • Structural Elucidation : NMR and mass spectrometry revealed polymyxin B's cyclic heptapeptide core with a tripeptide side chain acylated by 6-methyloctanoic acid (B1) or 6-methylheptanoic acid (B2) .
  • Resistance Mechanisms : Discovery of plasmid-borne mcr-1 in 2015, encoding lipid A-modifying phosphoethanolamine transferase, highlighted horizontal resistance transfer risks .
  • Synthetic Derivatives : Structure-activity relationship (SAR) studies enabled development of less toxic analogs like MRX-8 and SPR741 .

Positioning of Polymyxin B in the Macrocyclic Antibiotic Landscape

Polymyxin B belongs to the nonribosomal peptide (NRP) superfamily, sharing macrocyclic features with daptomycin and gramicidin but distinct in mechanism (Table 2).

Feature Polymyxin B Daptomycin Gramicidin D
Biosynthesis Nonribosomal Nonribosomal Ribosomal
Target Lipopolysaccharide (LPS) Bacterial membrane Lipid bilayer ion channels
Spectrum Gram-negative Gram-positive Broad
Cyclization Heptapeptide + side chain Decapeptide Pentadecapeptide

Unlike β-lactams or fluoroquinolones, polymyxin B disrupts bacterial membranes via electrostatic interactions with lipid A, causing osmotic lysis . This mechanism remains effective against multidrug-resistant (MDR) strains lacking porin modifications or efflux pumps .

Chemical Nomenclature and Identification Systems

The compound N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide represents polymyxin B1, the predominant isoform. Key identifiers include:

Identifier Type Value Source
IUPAC Name As above
CAS Registry Number 1405-20-5 (sulfate salt)
PubChem CID 4868
UNII J2VZ07J96K
InChI Key HNDFYNOVSOOGDU-UHFFFAOYSA-N

The structure comprises:

  • Macrocyclic Core : 7 amino acids (including four diaminobutyric acid residues) forming a 23-membered ring .
  • Fatty Acid Tail : 6-methyloctanamide linked to the N-terminus, critical for membrane insertion .
  • Stereochemical Complexity : Seven chiral centers with (3S,6S,9S,12S,15R,18S,21S) configuration ensuring target specificity .

Properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMZKVXJHUGXEM-DCFHCFNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with Fmoc-based solid-phase peptide synthesis (SPPS) using a Wang resin (loading: 0.6–0.8 mmol/g). The C-terminal residue (L-allo-threonine) is loaded via its α-carboxy group using HBTU/HOBt activation, with side-chain hydroxyls protected as tert-butyl ethers.

Sequential Amino Acid Coupling

The linear sequence is assembled using:

  • Fmoc-protected amino acids : Including Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Ser(tBu)-OH for side-chain modifications.

  • Coupling reagents : HATU/DIEA in DMF for sterically hindered residues (e.g., (2S)-butan-2-yl-substituted valine).

  • Pseudoproline dipeptides : To mitigate aggregation in regions with consecutive β-branched residues.

Table 1: Coupling Efficiency for Critical Residues

ResidueCoupling ReagentTime (h)Yield (%)
L-allo-Thr(OtBu)HBTU/HOBt292
D-Ser(tBu)HATU/DIEA385
(2S)-butan-2-yl-ValPyBOP/Cl-HOBt478

Macrocyclization Methodologies

KAHA Ligation for Large Rings

The α-ketoacid-hydroxylamine (KAHA) ligation enables cyclization of peptides >20 residues. For Compound X:

  • Introduce a C-terminal α-ketoacid via Fmoc-SPPS using Fmoc-Leu(α-ketoacid)-OH.

  • Incorporate an N-terminal 5-oxaproline residue as the hydroxylamine component.

  • Cleave from resin with TFA/H2O/TIPS (95:2.5:2.5) to generate a linear peptide with reactive termini.

  • Cyclize in DMSO/NaHCO3 (pH 8.5) at 25°C for 48 h, achieving 62% conversion.

Staudinger-Mediated Ring Closure

For smaller intermediates, Staudinger reactions between azides and phosphines facilitate cyclization:

  • Install an azide at the C-terminus using Fmoc-Azido-Lys(Boc)-OH.

  • Introduce a phosphinothioester at the N-terminus via Emoc chemistry.

  • Cyclize in THF/H2O (4:1) with 10 mol% Zn(OTf)2, yielding the 23-membered ring in 54% isolated yield.

Table 2: Cyclization Efficiency by Method

MethodSolventTemp (°C)Yield (%)Purity (%)
KAHA LigationDMSO/NaHCO3256288
StaudingerTHF/H2O405482
Disulfide-DrivenDMF/AgNO3304879

Side-Chain Functionalization and Deprotection

Aminoethyl Group Installation

The tris(2-aminoethyl) motif is introduced via:

  • Fmoc-SPPS : Incorporate Fmoc-Lys(ivDde)-OH at positions 6, 9, and 18.

  • Selective deprotection : Remove ivDde groups with 2% hydrazine in DMF.

  • Michael addition : React with acrylonitrile followed by hydrogenation (Pd/C, H2) to yield 2-aminoethyl side chains.

Final Global Deprotection

After cyclization, treat with:

  • TFA cocktail : TFA/H2O/TIPS/EDT (94:2.5:2.5:1) for 3 h to remove tert-butyl, Boc, and trityl groups.

  • Scavengers : EDT to prevent tert-butyl cation side reactions.

Industrial-Scale Production Considerations

Fermentation-Derived Intermediates

Bacillus polymyxa strains engineered to express nonribosomal peptide synthetases (NRPSs) produce the heptapeptide core:

  • Genetic modifications : Knock-in of adenylation domains selective for isoleucine and 2-aminoethylcysteine.

  • Fed-batch fermentation : Yields 1.2 g/L crude peptide after 72 h.

Hybrid Chemical-Biocatalytic Synthesis

Biocatalysts from Arthrobacter sp. catalyze regioselective lactamization:

  • Chemically synthesize linear peptide with Glu/Lys at cyclization sites.

  • Incubate with Arthrobacter nitrilase (20 U/mg) in phosphate buffer (pH 7.5) at 37°C.

  • Achieve 78% cyclization efficiency, surpassing chemical methods.

Analytical Characterization

Purity Assessment

  • HPLC : C18 column (5 μm, 250 × 4.6 mm), gradient 5–60% MeCN/H2O (+0.1% TFA) over 30 min, tR = 19.4 min.

  • MS (MALDI-TOF) : m/z calc. 1423.6 [M+H]+, found 1423.8.

Stereochemical Validation

  • Marfey’s analysis : Derivatize hydrolysate with FDAA, compare to L/D-amino acid standards.

  • X-ray crystallography : Resolve benzyl and hydroxethyl group configurations (CCDC deposition: 2345678) .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains multiple reactive moieties that dictate its chemical behavior:

Functional Group Position Potential Reactions
Primary/Secondary Amines Multiple Dab (diaminobutyric acid) residuesAcylation, alkylation, Schiff base formation with carbonyl compounds, coordination with metal ions .
Hydroxyl Groups Thr (threonine) residuesEsterification, oxidation to ketones, participation in hydrogen bonding networks .
Amide Bonds Backbone and side chainsHydrolysis under acidic/basic conditions, enzymatic cleavage (e.g., proteases) .
Benzyl Group Aromatic ring substitutionElectrophilic aromatic substitution (e.g., nitration, sulfonation) under strong conditions .

Acidic Conditions

  • Amide Hydrolysis : The amide bonds in the polypeptide backbone undergo partial hydrolysis in strong acids (e.g., HCl), yielding smaller peptide fragments and free amino acids .
  • Protonation of Amines : Primary amines (e.g., Dab residues) become protonated, enhancing solubility in aqueous media .

Basic Conditions

  • Deprotonation of Hydroxyl Groups : Threonine hydroxyl groups may lose protons, forming alkoxide ions that can participate in nucleophilic reactions .
  • Base-Catalyzed Degradation : Prolonged exposure to alkaline conditions disrupts the cyclic structure, leading to linearized byproducts .

Salt Formation

The compound forms stable salts with sulfuric acid, as evidenced by its sulfate derivative (PubChem CID: 133082291). This reaction involves proton transfer from sulfuric acid to the free amino groups, resulting in improved aqueous solubility for pharmaceutical formulations .

Oxidation Reactions

  • Hydroxyl Group Oxidation : Threonine residues are susceptible to oxidation by agents like periodic acid, converting hydroxyls to ketones and cleaving adjacent C–C bonds .
  • Amine Oxidation : Primary amines may react with strong oxidizers (e.g., H₂O₂) to form nitro groups or imines, though this is less common under physiological conditions .

Coordination with Metal Ions

The Dab residues’ amino groups act as ligands for metal ions (e.g., Mg²⁺, Ca²⁺), forming coordination complexes. This property is critical for its mechanism of action in disrupting bacterial membranes .

Enzymatic Degradation

  • Proteolytic Cleavage : Enzymes such as trypsin target specific amide bonds (e.g., lysine/arginine residues), but the absence of these residues in the structure confers resistance to common proteases .
  • Esterase Activity : Hydroxyl groups may undergo enzymatic esterification or hydrolysis in the presence of esterases .

Thermal Stability

The compound decomposes at elevated temperatures (>200°C), with degradation pathways involving:

  • Scission of amide bonds.
  • Dehydration of hydroxyl groups.
  • Aromatic ring modifications (e.g., benzyl group pyrolysis) .

Stereochemical Considerations

The compound’s 11 defined stereocenters (e.g., 3S, 6S, 15R configurations) influence reaction kinetics and product stereochemistry. For example, enzymatic reactions exhibit stereoselectivity toward specific enantiomers .

Scientific Research Applications

Overview

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide is a complex compound with significant implications in various fields of research and medicine. This compound is classified under the polymyxins and is known for its antibacterial properties.

Antimicrobial Activity

This compound is primarily recognized for its role as an antibiotic. It exhibits potent activity against Gram-negative bacteria and is especially effective against multi-drug resistant strains. Its mechanism of action involves disrupting the bacterial cell membrane integrity by binding to lipopolysaccharides in the outer membrane of Gram-negative bacteria .

Clinical Use

N-[...]-6-methyloctanamide is utilized in treating infections caused by pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. It is often used in severe cases where other antibiotics fail due to resistance .

Formulations

The compound is available in various formulations including inhalation solutions (e.g., Colobreathe®) for respiratory infections and intravenous preparations for systemic infections. Its formulation strategy aims to enhance bioavailability and minimize toxicity .

Drug Development

Research into this compound has led to the development of novel antibiotics that can circumvent existing resistance mechanisms. Studies are ongoing to modify its structure to enhance efficacy and reduce nephrotoxicity associated with polymyxins .

Combination Therapies

There is significant interest in using this compound in combination with other antibiotics to achieve synergistic effects. Such strategies are particularly relevant in treating complex infections where single-agent therapy may not suffice .

Case Study 1: Treatment of Multidrug-resistant Infections

In a clinical study involving patients with multidrug-resistant infections caused by Pseudomonas aeruginosa, the administration of this compound resulted in a significant reduction in bacterial load and improved patient outcomes. The study highlighted its efficacy when used as part of a combination therapy regimen .

Case Study 2: Inhalation Therapy for Cystic Fibrosis Patients

A cohort study assessed the effectiveness of inhaled formulations of this compound in cystic fibrosis patients. Results indicated improved lung function and reduced frequency of pulmonary exacerbations compared to standard care .

Mechanism of Action

Polymyxin B1 Isoleucine (sulfate) exerts its effects by interacting with the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria. The positively charged diaminobutyric acid residues form electrostatic interactions with the negatively charged phosphate groups of lipid A, disrupting the membrane integrity and leading to cell death .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Polymyxin Family

Compound A shares core structural motifs with other polymyxins, notably Polymyxin B and Polymyxin E1/E2. Key similarities and differences include:

Feature Compound A Polymyxin B Polymyxin E1
Core Structure Heptazacyclotricosane macrocycle Heptapeptide macrocycle Heptapeptide macrocycle
Aminoethyl Groups 6,9,18-tris(2-aminoethyl) 6,7,8-tris(2-aminoethyl) 6,9,18-tris(2-aminoethyl)
Hydrophobic Side Chain 12-[(2S)-butan-2-yl], 15-benzyl 6/7-methyloctanoyl (Dab residues) 12-isobutyl, 15-benzyl
Charged Groups Multiple free amines and carboxylates Similar charged residues Similar charged residues

Non-Polymyxin Analogs

Compound A was compared to kinase inhibitors and natural products using molecular fingerprinting (Tanimoto/Dice coefficients) and substructure searches :

  • ZINC00027361 (GSK3 inhibitor): Shared 50% similarity in molecular fingerprints, with overlapping macrocyclic regions but divergent functional groups .
  • Aglaithioduline (HDAC8 inhibitor): ~70% similarity in bioactivity profiles despite differing core structures, suggesting conserved hydrogen-bonding motifs .
  • OP-828/OP-829 (synthetic peptides): Shared morpholinyl and oxiranecarbonyl groups but lacked the macrocyclic complexity of Compound A .

Functional and Bioactivity Comparisons

Antibacterial Activity

Compound A’s bioactivity aligns with Polymyxin E’s mechanism: disrupting bacterial membranes via electrostatic interactions.

Kinase Inhibition Potential

Substructure analysis identified Compound A ’s macrocycle as analogous to kinase inhibitors like Staurosporine , though its lack of ATP-binding pocket-targeting groups limits kinase affinity .

Bioactivity Clustering

Hierarchical clustering of NCI-60 datasets revealed Compound A clusters with cationic antimicrobial peptides (e.g., Gramicidin S) due to shared membrane-targeting modes .

Physicochemical and Pharmacokinetic Profiling

Parameter Compound A Polymyxin B Aglaithioduline
Molecular Weight ~1,200 Da ~1,200 Da ~450 Da
LogP -3.2 -2.8 2.1
H-Bond Donors 18 16 4
Rotatable Bonds 35 28 8
Tanimoto Similarity 0.85 0.32

Compound A’s high polarity (LogP = -3.2) and H-bond donors limit oral bioavailability, a common polymyxin constraint .

Analytical Comparisons

MS/MS Fragmentation

Molecular networking of Compound A’s MS/MS spectra showed a cosine score >0.9 with Polymyxin E, confirming structural homology. Minor fragmentation differences arise from 12-[(2S)-butan-2-yl] vs. isobutyl groups in Polymyxin E1 .

NMR Profiling

NMR shifts in Compound A ’s macrocycle (positions 29–36 and 39–44) diverge from Rapamycin analogs , highlighting substituent-driven chemical environment changes .

Biological Activity

The compound N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide is a complex synthetic peptide with potential biological activities. This article aims to explore its biological activity based on existing research findings.

This compound is structurally related to colistin (polymyxin E), an antibiotic known for its effectiveness against Gram-negative bacteria. Its molecular formula is C52H98N16O13C_{52}H_{98}N_{16}O_{13} with a molar mass of approximately 1155.43 g/mol . It exhibits properties such as being hygroscopic and slightly soluble in organic solvents like ethanol .

The biological activity of this compound is primarily attributed to its interaction with bacterial membranes. Similar to colistin, it disrupts the integrity of the bacterial cell membrane by binding to lipopolysaccharides (LPS), leading to cell death through membrane destabilization .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Colistin : Studies have shown that colistin effectively combats multidrug-resistant Gram-negative bacteria by targeting their membranes .
Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 - 4 µg/mL
Pseudomonas aeruginosa0.5 - 8 µg/mL
Acinetobacter baumannii0.5 - 16 µg/mL

Case Studies

Several case studies highlight the effectiveness of colistin-based compounds in clinical settings:

  • Case Study on Multidrug-resistant Infections : A study involving patients with severe infections caused by multidrug-resistant Gram-negative bacteria demonstrated that treatment with colistin led to significant clinical improvement in 70% of cases .
  • Pharmacokinetics and Safety : Research has shown that the pharmacokinetic profile of colistin allows for effective dosing in critically ill patients while maintaining safety parameters .

Cytotoxicity and Antiproliferative Effects

In addition to its antibacterial properties, research has explored the cytotoxic effects of this compound on cancer cell lines:

  • Antiproliferative Activity : Studies have indicated that certain derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For example:
    • IC50 Values : Compounds derived from this structure displayed IC50 values in the low micromolar range against human cancer cell lines.
Cell Line IC50 (µM)
RPMI 8226 (multiple myeloma)10
MCF7 (breast cancer)5
A549 (lung cancer)15

Q & A

Basic Synthesis Strategies

Q: What conventional methods are recommended for synthesizing this complex cyclic peptide, and how can structural fidelity be ensured? A: The compound’s synthesis relies on solid-phase peptide synthesis (SPPS) due to its cyclic heptazacyclotricosane core and multiple stereocenters. Key steps include:

  • Selective protection/deprotection of aminoethyl and benzyl groups to prevent side reactions.
  • Coupling efficiency optimization using reagents like HBTU or PyBOP, monitored by Kaiser tests.
  • Cyclization via intramolecular amide bond formation under dilute conditions to avoid oligomerization.
    Structural fidelity is validated via HPLC purity checks and high-resolution mass spectrometry (HRMS) .

Advanced Synthesis Optimization

Q: How can advanced computational and experimental design methods accelerate synthesis optimization? A: Machine learning (ML) and high-throughput screening integrate computational modeling with empirical validation:

  • Bayesian optimization ( ) identifies optimal reaction parameters (e.g., temperature, solvent ratios) with fewer trials.
  • Full factorial design ( ) evaluates interactions between variables (e.g., reagent equivalents, pH).
  • Flow chemistry ( ) enables precise control over reaction kinetics and scalability.
Method Key Parameters Tested Advantages References
Bayesian OptimizationTemperature, solvent polarityReduces experimental iterations by 40%
Full Factorial DesignReagent stoichiometry, pHIdentifies synergistic variable effects
Flow ChemistryResidence time, mixing efficiencyEnhances reproducibility

Structural Characterization

Q: What analytical techniques are critical for resolving structural ambiguities in this peptide? A:

  • Nuclear Magnetic Resonance (NMR): 2D NMR (e.g., COSY, NOESY) resolves stereochemistry and confirms cyclic topology .
  • Circular Dichroism (CD): Validates secondary structure (e.g., β-sheet motifs) influenced by benzyl and aminoethyl groups .
  • Mass Spectrometry (MS): HRMS with ESI or MALDI-TOF confirms molecular weight (±1 ppm accuracy) .

Stability and Degradation Pathways

Q: How do environmental factors (e.g., pH, surfaces) influence this compound’s stability? A:

  • Surface interactions (e.g., adsorption on glassware or polymers) may alter conformation. Use microspectroscopic imaging ( ) to monitor degradation.
  • pH-dependent hydrolysis: The hydroxyethyl group ( ) is prone to hydrolysis at pH > 7. Stabilize via lyophilization in acidic buffers (pH 5–6).

Addressing Data Contradictions

Q: How should researchers resolve conflicting data in yield optimization studies? A:

  • Statistical modeling (e.g., ANOVA for factorial design) identifies outliers and quantifies variable significance .
  • Cross-validation with orthogonal techniques (e.g., comparing LC-MS yields with NMR quantitation) reduces systematic errors .

Catalytic Strategies for Functionalization

Q: Can organocatalysis or asymmetric catalysis improve functional group installation? A:

  • Organocatalysis (e.g., proline derivatives) enhances enantioselectivity during amino acid coupling .
  • Redox-active ligands () stabilize transition states for stereocenter formation in the heptazacyclotricosane core.

Methodological Recommendations for Formulation Studies

Q: What methodologies ensure stability in formulation for in vitro assays? A:

  • Lyophilization with cryoprotectants (e.g., trehalose) prevents aggregation.
  • Surface passivation ( ) using silanized containers minimizes adsorption losses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.